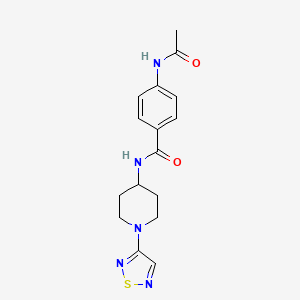

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

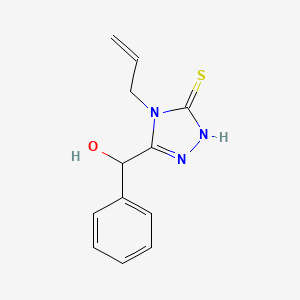

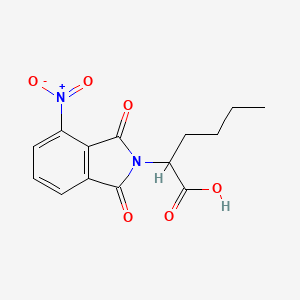

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a piperidine ring, and a benzamide group. These functional groups could potentially allow for a variety of interactions and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole, piperidine, and benzamide groups. Thiadiazoles, for example, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

A study by Anuse et al. (2019) synthesized derivatives of 2-aminobenzothiazoles and evaluated them for antimicrobial activity, demonstrating significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This research highlights the potential of these compounds in addressing antibiotic resistance, a growing global health concern (Anuse et al., 2019).

Mokhtari and Pourabdollah (2013) identified N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with significant antimicrobial activities, particularly against fungi, indicating the role of specific substituents in enhancing efficacy (Mokhtari & Pourabdollah, 2013).

Antitumor Evaluation

Hamama et al. (2005) investigated fluoro substituted benzo[b]pyran derivatives for their anti-lung cancer activity, providing a foundation for the development of new cancer therapeutics. This study showcases the potential of structural modifications in thiadiazole derivatives for enhancing anticancer properties (Hamama et al., 2005).

Enzyme Inhibition and Biological Activities

The utility of thiadiazole derivatives in enzyme inhibition was demonstrated by Gokcen et al. (2016), who synthesized sulfonamide derivatives targeting carbonic anhydrase I and II. These enzymes play crucial roles in physiological processes, and their inhibition can be leveraged for therapeutic purposes (Gokcen et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme, inhibiting its activity and thereby disrupting the balance of hydrogen and bicarbonate ions in the body . This leads to a decrease in fluid production in certain tissues, such as the eyes and the brain .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the carbon dioxide transport mechanism , leading to a decrease in the production of bicarbonate ions . This can affect various physiological processes, including respiration and the regulation of body pH .

Pharmacokinetics

Similar compounds, such as acetazolamide, are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . The compound’s liposolubility, attributed to the presence of the sulfur atom, allows it to cross cellular membranes .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH of the body can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other medications can affect the compound’s metabolism and excretion .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-11(22)18-13-4-2-12(3-5-13)16(23)19-14-6-8-21(9-7-14)15-10-17-24-20-15/h2-5,10,14H,6-9H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTUERGJZVAIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)

![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)

![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)

![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)